6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMDMQVUNSGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
One study suggests that a compound with a similar structure induced apoptosis of hegp2 cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biological Activity
6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Chloro group : Enhances reactivity.
- Imidazole moiety : Known for its biological significance.
- Azetidine ring : Contributes to the compound's overall stability and interaction with biological targets.
Molecular Formula : C15H15ClN4O
Molecular Weight : 302.76 g/mol
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and imidazole groups often exhibit antimicrobial properties. Preliminary studies suggest that 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole may be effective against various pathogens, particularly Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
| Pathogen | Activity | Mechanism |
|---|---|---|
| Bacillus subtilis | Moderate activity | Disruption of cell wall synthesis |
| Candida albicans | Antifungal activity | Inhibition of ergosterol synthesis |
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies on related benzoxazole derivatives indicate that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Research findings highlight the following:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Mechanisms of Action : Induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis .
| Cancer Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HepG2 | 25 | Increased ROS levels |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of benzoxazole derivatives, including 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole. The findings indicated selective activity against Gram-positive bacteria with minimal toxicity to normal cells .
- Anticancer Mechanisms : Research involving analogs of this compound revealed significant cytotoxicity against various cancer cell lines, attributed to mechanisms involving apoptosis and ROS generation .
Comparison with Similar Compounds
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
- Structure : Benzoxazole core with a seven-membered 1,4-diazepane ring at position 2 (vs. azetidine in the target compound).
- However, this flexibility may reduce metabolic stability compared to the rigid azetidine . Synthetic Accessibility: Diazepane rings are more commonly synthesized via cyclization reactions, while azetidine synthesis often requires strain-driven methodologies.
6-Chloro-2-piperidin-3-yl-1H-benzimidazole
- Structure : Benzimidazole core with a piperidine substituent at position 2 (vs. benzoxazole core in the target compound).
- Key Differences :
- Core Heteroatoms : Benzimidazole contains two nitrogen atoms in its fused ring system, enabling stronger π-π stacking and hydrogen bonding compared to benzoxazole’s oxygen-nitrogen system. This may enhance interactions with nucleic acids or enzymes like topoisomerases .
- Substituent Effects : The piperidine group introduces basicity (pKa ~11) that could influence solubility and membrane permeability.
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u)
- Structure : Benzimidazole core with 4-chlorobenzyl and 3,4-dichlorophenyl substituents.
- Steric Effects: Bulky substituents may hinder binding to flat enzymatic pockets compared to the compact azetidine-imidazole group in the target compound .
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (40)
- Structure : Indole core linked to an imidazole via an ethyl-benzodioxole side chain.
- Key Differences: Core Scaffold: Indole’s planar structure facilitates intercalation with DNA, while benzoxazole’s smaller size may favor kinase or protease inhibition. Bioavailability: The benzodioxole group enhances metabolic stability via electron-withdrawing effects, whereas the azetidine-imidazole group offers hydrogen-bond donor/acceptor sites .
Structural and Physicochemical Data Table
*Calculated based on molecular formulas.
Preparation Methods
Cyclization of 2-Amino-5-chlorophenol
The benzoxazole ring is typically constructed via acid-catalyzed cyclization of o-aminophenols with carboxylic acids or derivatives. Modern protocols favor 1,1'-carbonyldiimidazole (CDI) as a cyclization agent due to its efficiency in activating carbonyl groups.
Example Protocol :
-
Activation : 2-Amino-5-chlorophenol (1.0 eq) is treated with CDI (1.2 eq) in tetrahydrofuran (THF) at 55°C for 4 hours to form an imidazolide intermediate.
-
Cyclization : The intermediate undergoes intramolecular cyclization under reflux, yielding 6-chloro-1,3-benzoxazole.
Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine
Azetidine Functionalization
Azetidine’s strained ring enables facile alkylation. The imidazolylmethyl group is introduced via:
-
Mannich Reaction : Azetidine reacts with formaldehyde and imidazole in acetonitrile at 70°C.
-
Direct Alkylation : Azetidine is treated with chloromethylimidazole in dichloromethane (DCM) using DBU as a base.
Optimized Conditions :
Coupling of Benzoxazole and Azetidine Moieties
Nucleophilic Aromatic Substitution
The chlorine at position 2 of the benzoxazole is displaced by the azetidine amine under basic conditions:
Procedure :
-
Activation : 6-Chloro-1,3-benzoxazole (1.0 eq) and CDI (1.5 eq) in THF form an activated intermediate.
-
Substitution : 3-[(1H-Imidazol-1-yl)methyl]azetidine (1.2 eq) is added with DBU (2.0 eq) at 55°C for 18 hours.
-
Workup : The mixture is acidified (pH 2) with HCl, yielding the product as a precipitate.
Performance Metrics :
Alternative Routes and Optimization
One-Pot Synthesis
Recent advances demonstrate a tandem cyclization-coupling approach:
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|
| THF | DBU | 55°C | 96% |
| DCM | DIEA | 20°C | 86% |
| DMF | None | 70°C | 78% |
Data aggregated from highlight THF and DBU as optimal for scalability.
Challenges and Troubleshooting
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under acidic conditions. Mitigation strategies include:
Regioselectivity in Substitution
Competing substitution at other positions is minimized by:
-
Electron-withdrawing chloro group directing reactivity to position 2.
Analytical Characterization
Critical spectroscopic data for the final compound:
Q & A
Q. What in silico approaches predict metabolic pathways and potential toxicity?
- Methodological Answer : Use SwissADME for metabolic site prediction, PharmaGist for metabolite identification, and ProTox-II for toxicity profiling. Molecular dynamics simulations model cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
